molecular formula C20H21N3OS B2822443 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689227-92-7

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2822443
CAS No.: 689227-92-7
M. Wt: 351.47
InChI Key: XULMUEIDWKLZFA-UHFFFAOYSA-N
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Description

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, a piperidine ring, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient for constructing the quinazolinone framework. The reaction conditions often involve the use of copper catalysts, specific ligands, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs of the compound.

Scientific Research Applications

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The piperidine ring and quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-ones: These compounds share the quinazolinone core but may have different substituents.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit similar biological activities.

    Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures.

Uniqueness

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a sulfanylidene group.

Properties

IUPAC Name

3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19-17-13-16(22-11-5-2-6-12-22)9-10-18(17)21-20(25)23(19)14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMUEIDWKLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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